

In-Depth Technical Guide to 1-Boc-4-(4-bromobutyl)piperidine

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Compound of Interest

Compound Name: 1-Boc-4-(4-bromobutyl)piperidine

Cat. No.: B123925

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Boc-4-(4-bromobutyl)piperidine** (CAS No. 142355-81-5), a versatile building block in medicinal chemistry. This document details its commercial availability, physicochemical properties, a plausible synthetic route, and its application in the synthesis of G-protein coupled receptor (GPCR) ligands, particularly for the sigma-1 receptor.

Commercial Availability

1-Boc-4-(4-bromobutyl)piperidine is readily available from a variety of chemical suppliers. The following table summarizes the offerings from several key vendors, providing a comparative overview of purity, available quantities, and catalog numbers.

Supplier	Catalog Number	Purity	Available Quantities
Sigma-Aldrich	ADVH14DBC0FF	95%	250 mg, 1 g, 5 g
ChemicalBook	CB21119675	>97%	Inquire for pricing
Capot Chemical	35013	>97%	Inquire for pricing
MOLBASE	M235946	>98%	Inquire for pricing
AChemBlock	P41299	>95%	250 mg, 1 g, 5 g

Physicochemical and Safety Data

A summary of the key physicochemical properties of **1-Boc-4-(4-bromobutyl)piperidine** is presented below. This data is essential for its safe handling, storage, and use in experimental settings.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₂₆ BrNO ₂	[1]
Molecular Weight	320.27 g/mol	[1]
Appearance	Colorless liquid	[2]
Boiling Point	364.9 °C at 760 mmHg	
Density	1.192 g/cm ³	
Flash Point	174.5 °C	
Storage Temperature	Room Temperature	
Purity	Typically ≥95%	[2]

Safety Information: As with any chemical reagent, it is crucial to handle **1-Boc-4-(4-bromobutyl)piperidine** in a well-ventilated laboratory fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, please consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **1-Boc-4-(4-bromobutyl)piperidine** is not readily available in the public domain, a plausible and commonly employed synthetic route can be inferred from the synthesis of analogous compounds. The most likely pathway involves a two-step process starting from 4-piperidineethanol.

Step 1: Boc Protection of 4-Piperidineethanol

The first step involves the protection of the secondary amine of 4-piperidineethanol with a tert-butoxycarbonyl (Boc) group.

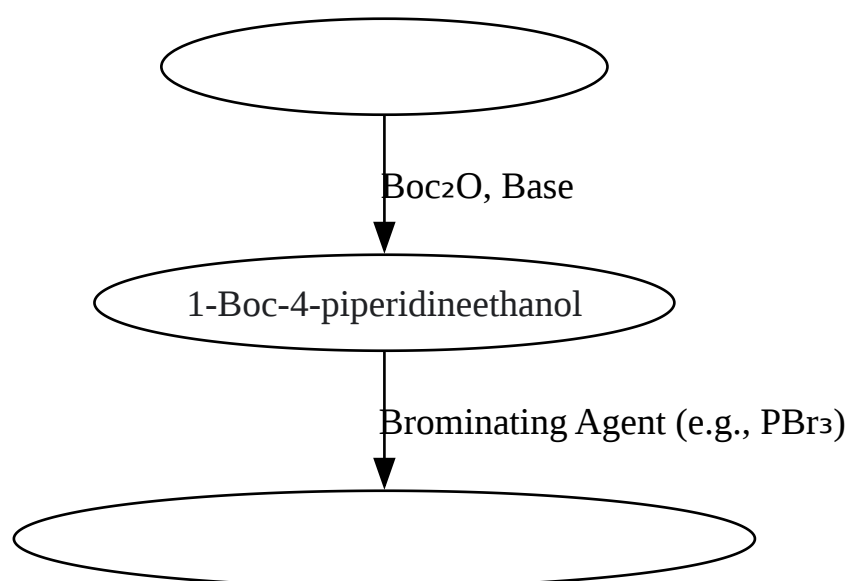
- **Reaction:** 4-Piperidineethanol is reacted with di-tert-butyl dicarbonate (Boc_2O) in the presence of a suitable base, such as triethylamine or sodium bicarbonate, in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
- **Work-up:** Following the completion of the reaction, a standard aqueous work-up is performed to remove the base and other water-soluble impurities. The organic layer is then dried and concentrated under reduced pressure to yield 1-Boc-4-piperidineethanol.

Step 2: Bromination of 1-Boc-4-piperidineethanol

The terminal hydroxyl group of the protected piperidine is then converted to a bromide.

- **Reaction:** 1-Boc-4-piperidineethanol is treated with a brominating agent. Common reagents for this transformation include phosphorus tribromide (PBr_3) or carbon tetrabromide (CBr_4) in combination with triphenylphosphine (PPh_3). The reaction is typically carried out in an anhydrous aprotic solvent, such as DCM or THF, often at reduced temperatures to control reactivity.
- **Work-up and Purification:** After the reaction is complete, it is quenched, and the product is extracted into an organic solvent. The crude product is then purified, typically by column chromatography on silica gel, to afford the desired **1-Boc-4-(4-bromobutyl)piperidine**.

The following diagram illustrates this proposed synthetic pathway:



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Caption: Proposed synthetic pathway for **1-Boc-4-(4-bromobutyl)piperidine**.

Application in Drug Discovery: Synthesis of a Sigma-1 Receptor Ligand

1-Boc-4-(4-bromobutyl)piperidine is a valuable intermediate for the synthesis of various biologically active molecules, particularly ligands for G-protein coupled receptors (GPCRs). Its bifunctional nature, possessing a protected piperidine nitrogen and a reactive alkyl bromide, allows for sequential and controlled introduction of different pharmacophoric elements. A significant application lies in the synthesis of selective sigma-1 (σ_1) receptor ligands, which are promising therapeutic targets for a range of neurological and psychiatric disorders.

Experimental Workflow: Alkylation of a Primary Amine

The following protocol describes a general procedure for the N-alkylation of a primary amine with **1-Boc-4-(4-bromobutyl)piperidine**, a key step in the synthesis of many sigma-1 receptor ligands.

Materials:

- **1-Boc-4-(4-bromobutyl)piperidine** (1.0 eq)

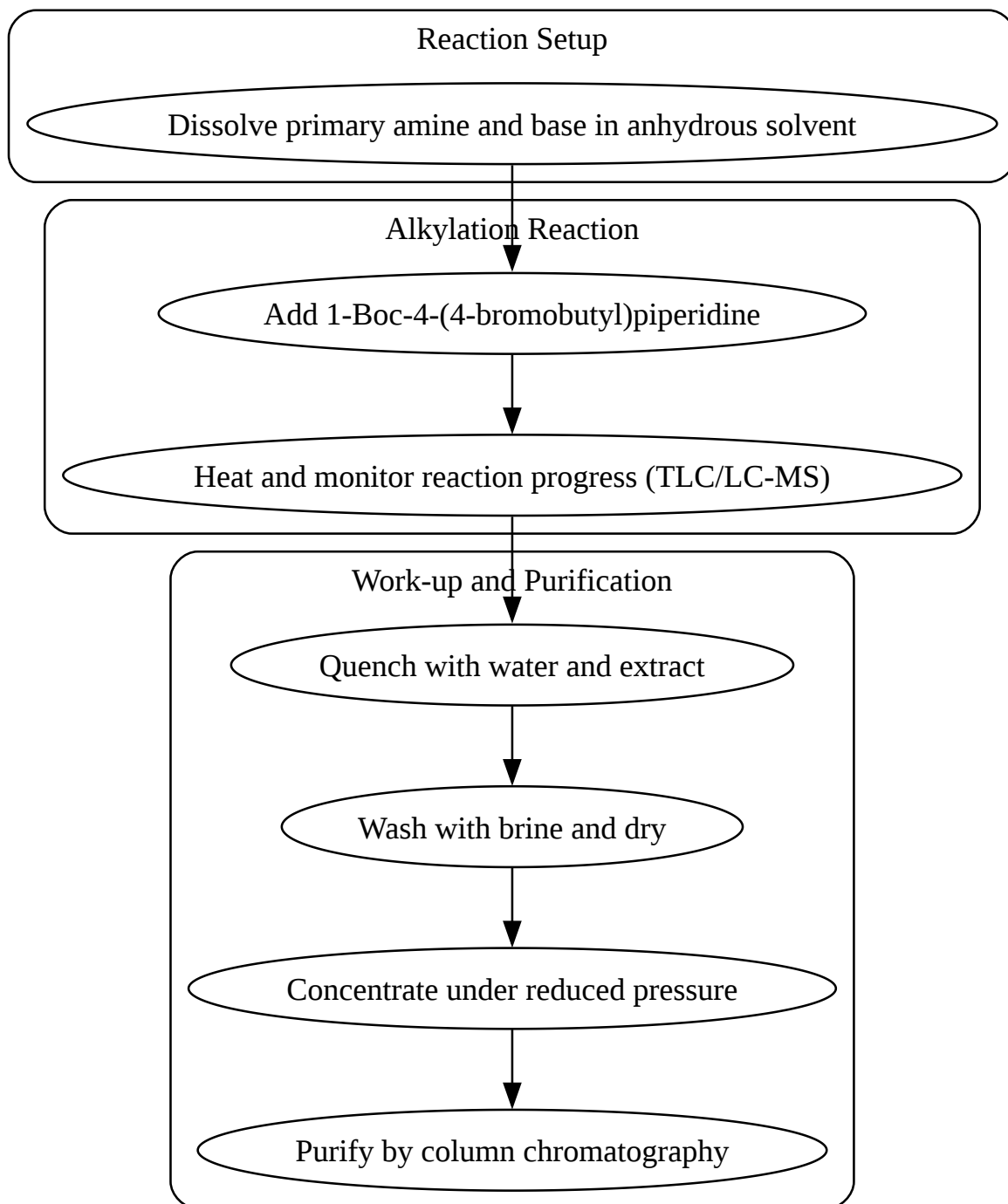
- Primary amine (e.g., a substituted aniline or benzylamine) (1.0-1.2 eq)
- A non-nucleophilic base (e.g., potassium carbonate (K_2CO_3) or N,N-diisopropylethylamine (DIPEA)) (2-3 eq)
- Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile (MeCN))
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- To a solution of the primary amine in the anhydrous solvent, add the base and stir the mixture at room temperature under an inert atmosphere for 15-30 minutes.
- Add a solution of **1-Boc-4-(4-bromobutyl)piperidine** in the anhydrous solvent dropwise to the reaction mixture.
- Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature and quench with water.
- Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

The subsequent deprotection of the Boc group, typically under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane), yields the final sigma-1 receptor ligand.

The logical flow of this experimental procedure is depicted in the following diagram:



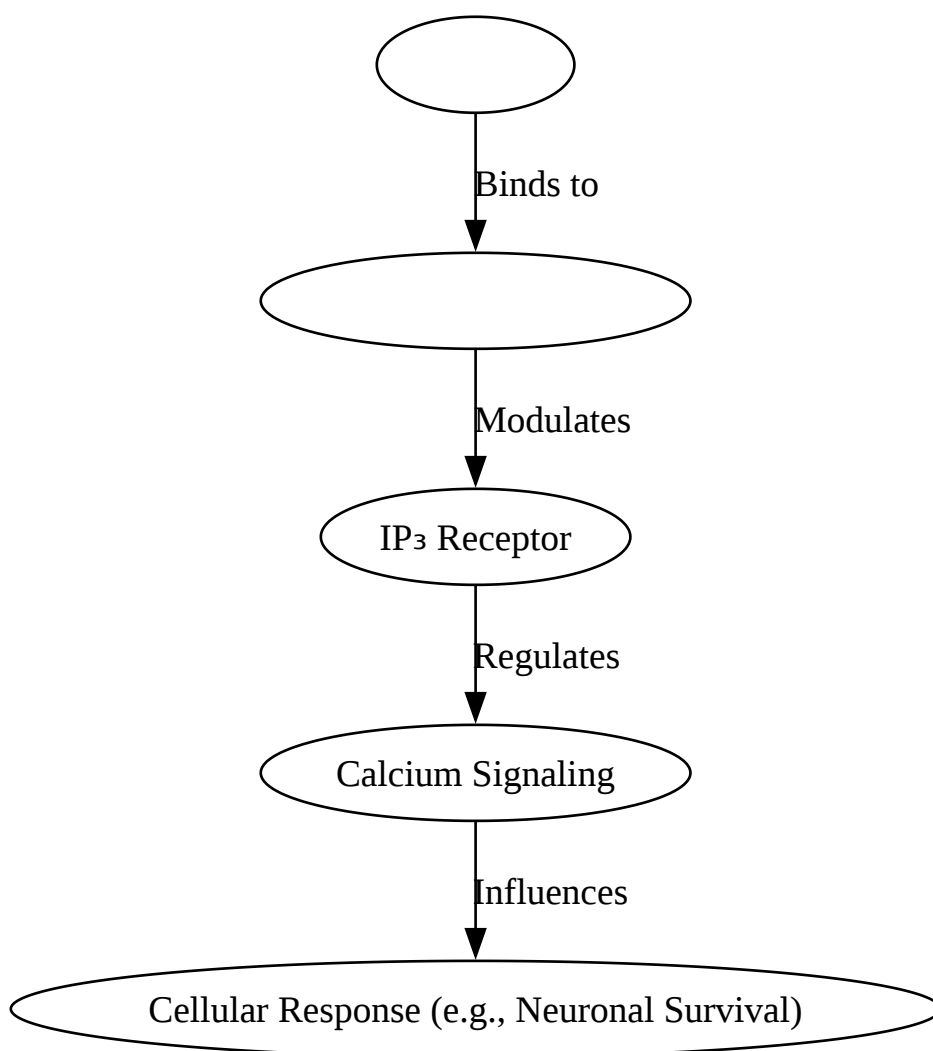
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Caption: Experimental workflow for the N-alkylation of a primary amine.

Signaling Pathway Context

The synthesized ligands, upon binding to the sigma-1 receptor, can modulate its activity. The sigma-1 receptor is a unique intracellular protein chaperone located at the mitochondria-associated endoplasmic reticulum membrane (MAM). It is involved in regulating a variety of cellular processes, including calcium signaling, ion channel function, and neuronal survival. Ligand binding can either activate or inhibit the receptor, leading to downstream effects on these pathways.

The following diagram provides a simplified representation of a potential signaling pathway influenced by a sigma-1 receptor ligand:



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Caption: Simplified signaling pathway involving the sigma-1 receptor.

This technical guide serves as a foundational resource for researchers interested in utilizing **1-Boc-4-(4-bromobutyl)piperidine** in their synthetic and drug discovery endeavors. For further detailed information, consulting the primary literature and supplier-provided documentation is highly recommended.

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References

- 1. 1-Boc-piperidine(75844-69-8) ¹H NMR spectrum [chemicalbook.com]
- 2. tert-Butyl 4-bromopiperidine-1-carboxylate | C₁₀H₁₈BrNO₂ | CID 15541517 - PubChem [pubchem.ncbi.nlm.nih.gov]
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